
4-Hydroxy Duloxetine-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Duloxetine-d6 is a deuterated form of 4-Hydroxy Duloxetine, a metabolite of Duloxetine. Duloxetine is a serotonin-norepinephrine reuptake inhibitor used primarily for the treatment of major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Duloxetine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Duloxetine-d6 involves the incorporation of deuterium atoms into the 4-Hydroxy Duloxetine molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process may include:
Preparation of Deuterated Precursors: Synthesizing deuterated precursors that can be used in the subsequent steps of the synthesis.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy Duloxetine-d6 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
4-Hydroxy Duloxetine-d6 is utilized in pharmacokinetic studies to understand the metabolism and elimination pathways of duloxetine. The deuterated version allows researchers to track the compound's behavior in biological systems with enhanced sensitivity and specificity. Studies have shown that the pharmacokinetics of duloxetine can be influenced by factors such as food intake and liver function, which can affect drug absorption and clearance rates .
Key Findings:
- Bioavailability : Research indicates that food can increase the peak plasma concentration of duloxetine by up to 30%, impacting its therapeutic efficacy .
- Metabolism : The metabolic pathways of duloxetine involve conversion to several metabolites, including 4-hydroxy duloxetine, which plays a role in its overall pharmacological profile .
Clinical Research Applications
The compound is frequently employed in clinical trials to assess the efficacy and safety of duloxetine in treating various conditions, including neuropathic pain and anxiety disorders. The presence of this compound allows for more precise measurements of drug levels and their metabolites in plasma samples.
Case Study Example:
- A study conducted on patients with diabetic peripheral neuropathy demonstrated significant improvements in pain scores when treated with duloxetine, highlighting the importance of understanding its metabolites like 4-hydroxy duloxetine for optimizing treatment regimens .
Drug Interaction Studies
This compound is critical in investigating drug interactions involving duloxetine. Due to its role as a metabolite, it helps elucidate how other medications may affect the pharmacokinetics of duloxetine, particularly those that inhibit or induce cytochrome P450 enzymes.
Key Insights:
- CYP2D6 Interaction : Duloxetine is metabolized by CYP2D6, and its interaction with other drugs that affect this enzyme can lead to altered plasma levels of both duloxetine and its metabolites . Understanding these interactions is crucial for patient safety and effective medication management.
Therapeutic Monitoring
The use of this compound in therapeutic drug monitoring (TDM) is significant for personalized medicine approaches. By measuring levels of this metabolite alongside duloxetine, clinicians can better tailor dosages based on individual metabolic responses.
Clinical Implications:
- TDM allows for adjustments based on efficacy and side effects experienced by patients, potentially improving treatment outcomes for individuals with varying metabolic profiles .
Research on Efficacy in Specific Populations
Research involving this compound extends to specific populations, such as those with hepatic impairment or renal dysfunction, where drug metabolism may be significantly altered. Understanding how these conditions affect the pharmacokinetics of duloxetine helps clinicians make informed decisions regarding dosing.
Example Findings:
Wirkmechanismus
4-Hydroxy Duloxetine-d6, like Duloxetine, acts as a serotonin-norepinephrine reuptake inhibitor. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action helps alleviate symptoms of depression and anxiety. The compound does not significantly affect dopamine reuptake and has no significant affinity for other receptors such as adrenergic, cholinergic, histaminergic, opioid, glutamate, and GABA receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Duloxetine: The parent compound, used for the treatment of various psychiatric and neurological disorders.
4-Hydroxy Duloxetine: The non-deuterated form of 4-Hydroxy Duloxetine-d6.
N-Desmethyl Duloxetine: A metabolite of Duloxetine with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide several advantages in scientific research:
Increased Stability: Deuterium atoms form stronger bonds than hydrogen atoms, leading to increased metabolic stability.
Isotopic Labeling: The deuterium atoms serve as isotopic labels, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies.
Reduced Metabolism: The presence of deuterium can reduce the rate of metabolic degradation, leading to prolonged activity in the body.
Eigenschaften
IUPAC Name |
2,3,5,6,7,8-hexadeuterio-4-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/i2D,3D,5D,6D,8D,9D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRXQCXSBONKPD-CQUKLREESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2OC(CCNC)C3=CC=CS3)[2H])[2H])O)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.